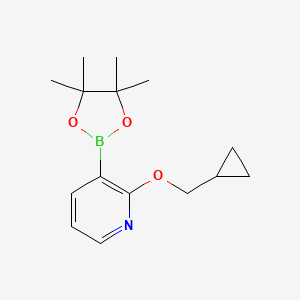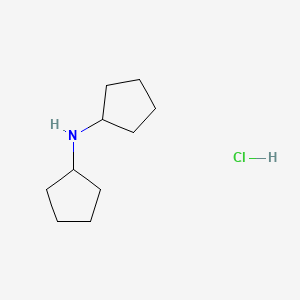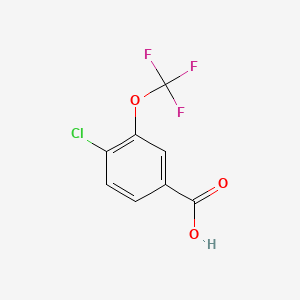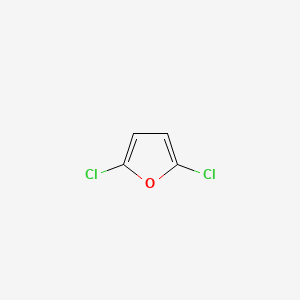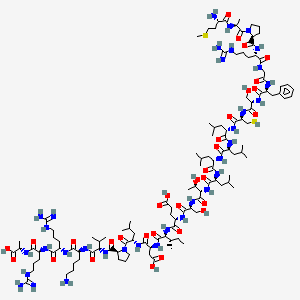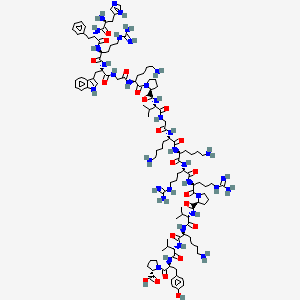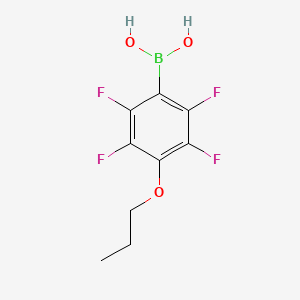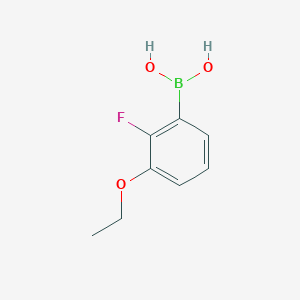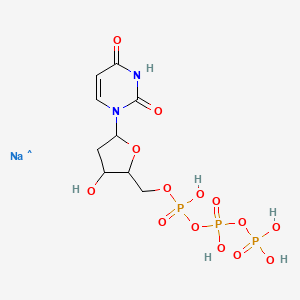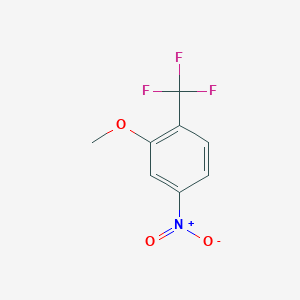
1-(Trifluorométhyl)-2-méthoxy-4-nitrobenzène
Vue d'ensemble
Description
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is a solid at room temperature . Its exact melting and boiling points are not provided in the search results.Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Ce composé sert de précurseur dans la synthèse de divers produits pharmaceutiques. Son groupe trifluorométhyle est particulièrement précieux en chimie médicinale en raison de sa nature lipophile, qui peut améliorer les propriétés pharmacocinétiques des médicaments .
Science des matériaux
En science des matériaux, le groupe nitro du 1-(Trifluorométhyl)-2-méthoxy-4-nitrobenzène peut subir des transformations chimiques supplémentaires, conduisant au développement de nouveaux matériaux avec des applications potentielles dans l'électronique et la nanotechnologie .
Recherche agrochimique
Les motifs structuraux du composé se retrouvent dans certains produits agrochimiques. La recherche sur ses dérivés pourrait conduire au développement de nouveaux pesticides ou herbicides avec une efficacité accrue et un impact environnemental réduit .
Synthèse organique
Il est utilisé en synthèse organique, en particulier dans les réactions au niveau de la position benzylique, telles que la bromation radicalaire et la substitution nucléophile, qui sont fondamentales dans la création de molécules organiques complexes .
Chimie analytique
En tant que standard en chimie analytique, ce composé peut aider à l'étalonnage des instruments et au développement de méthodes analytiques pour la détection de composés organiques similaires .
Développement de catalyseurs
Le composé peut être utilisé dans le développement de catalyseurs pour les réactions chimiques, en particulier celles impliquant le transfert de groupes nitro ou l'introduction de groupes trifluorométhyle dans d'autres molécules .
Sciences de l'environnement
En sciences de l'environnement, l'étude des produits de dégradation du This compound peut fournir des informations sur le devenir environnemental de composés similaires et aider à évaluer leur impact potentiel .
Chimie organométallique
Le composé peut être impliqué dans la création de structures organométalliques, qui sont cruciales dans divers processus catalytiques et le développement de nouvelles méthodologies synthétiques .
Safety and Hazards
2-Methoxy-4-nitro-1-(trifluoromethyl)benzene is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, suggesting that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound can interact with various biochemical entities due to its functional groups .
Mode of Action
The mode of action of 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene involves several chemical reactions. For instance, oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group . Furthermore, the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s ability to undergo oxidation and other reactions suggests that it may influence a variety of biochemical processes .
Propriétés
IUPAC Name |
2-methoxy-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-4-5(12(13)14)2-3-6(7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEARCRKLPPYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590840 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453560-74-2 | |
| Record name | 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

